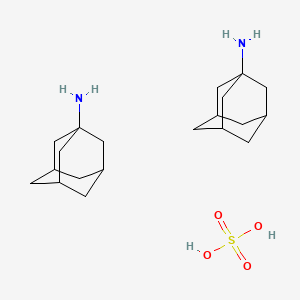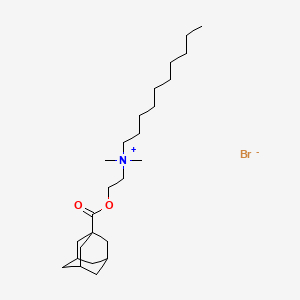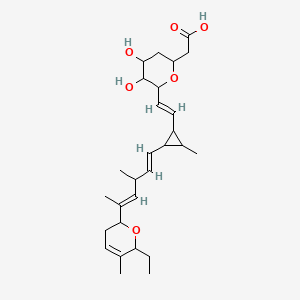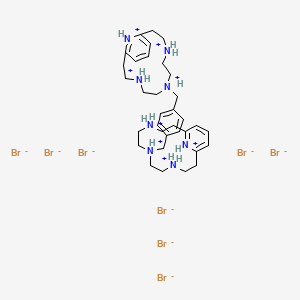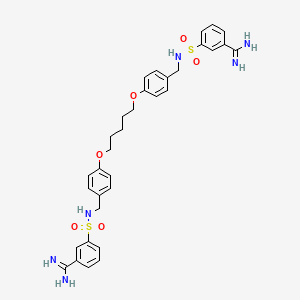
AMMONIUM, (4-(p-TRIMETHYLAMMONIOPHENYL)BUTYL)TRIMETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Chemistry
Ammonium-based salts, including variants similar to Ammonium, (4-(p-Trimethylammoniophenyl)butyl)trimethyl-, diiodide, have been utilized in organic chemistry. For instance, phenyl trimethylammonium iodide serves as a methylating agent to introduce a CH3 group in α-position to a carbonyl group. This method is characterized by its ease of use, noncancerogenic nature, and high yields up to 85% (Templ & Schnürch, 2022).
2. In Lubrication and Corrosion Inhibition
Quaternary ammonium salts have potential applications as lubricants and corrosion inhibitors. Research involving butyl-trimethyl-ammonium demonstrates its use in reducing the environmental impact of lubricant ionic liquids (ILs). The addition of corrosion inhibitors to these ILs has shown to improve their properties significantly (Gabler et al., 2011).
3. Analytical Chemistry Applications
In analytical chemistry, quaternary ammonium cations like tetramethylammonium and benzyltrimethylammonium are used in capillary electrophoresis for separation and ultraviolet-absorption detection, demonstrating the versatility of these compounds in analytical methods (Luo et al., 2015).
4. Enhancing Solar Cell Efficiency
In photovoltaic cells, ammonium salts are incorporated to improve efficiency. Specifically, using alcohol-soluble conjugated polymer interlayers containing ionic ammoniums, significant enhancements in device performance have been observed, with power conversion efficiency increases of up to 78% (Chen et al., 2012).
5. Nitrogen Transport Research
Ammonium plays a critical role in nitrogen transport in biological systems. Studies on ammonium transport proteins in bacteria like Escherichia coli have provided insights into the mechanisms of nitrogen transportation at a molecular level, highlighting the importance of ammonium in various life forms (Zheng et al., 2004).
6. Materials Science Applications
Ammonium salts are used in materials science for the development of novel materials like self n-doped fullerene ammonium derivatives, which have shown high conductivities and solvent resistance, making them suitable for applications like solar cells (Jiao et al., 2014).
Eigenschaften
CAS-Nummer |
63951-20-2 |
|---|---|
Produktname |
AMMONIUM, (4-(p-TRIMETHYLAMMONIOPHENYL)BUTYL)TRIMETHYL-, DIIODIDE |
Molekularformel |
C16H30I2N2 |
Molekulargewicht |
504.23 g/mol |
IUPAC-Name |
trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(2,3)14-8-7-9-15-10-12-16(13-11-15)18(4,5)6;;/h10-13H,7-9,14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GZMYROYVXUXQMG-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



